Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Description
Structural Classification and Nomenclature
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, which were originally developed by Adolf von Baeyer in the early twentieth century. The nomenclature system employs the "spiro" prefix followed by brackets containing numbers that indicate the sizes of the rings connected through the spiro center, specifically [3.5] in this case, indicating a four-membered ring connected to a six-membered ring.
The structural classification of this compound places it within several important chemical categories. Primary classification identifies it as a spirocyclic compound, specifically a diazaspiro system containing two nitrogen atoms within the ring framework. The [3.5] designation indicates that the spiro junction connects a three-carbon bridge (forming a four-membered azetidine ring when including the spiro carbon) with a five-carbon bridge (forming a six-membered piperidine ring). This arrangement creates a rigid, three-dimensional molecular architecture that significantly restricts conformational flexibility.
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C19H28N2O2 | Contains 19 carbon, 28 hydrogen, 2 nitrogen, and 2 oxygen atoms |
| Molecular Weight | 316.44 g/mol | Determined by summation of atomic weights |
| Spiro System | [3.5] | Four-membered ring fused to six-membered ring |
| Ring Count | 3 | Includes benzyl phenyl ring, azetidine, and piperidine rings |
| Heteroatoms | 4 | Two nitrogen atoms and two oxygen atoms |
| Stereogenic Centers | Variable | Dependent on substitution pattern and synthesis method |
The compound also falls under the classification of carbamate derivatives due to the presence of the tert-butyl carboxylate group attached to one of the nitrogen atoms. This functional group serves as a protecting group in synthetic chemistry, allowing selective manipulation of the unprotected nitrogen while maintaining stability of the protected site. The benzyl substituent on the other nitrogen atom provides additional steric bulk and can serve as another protecting group or as a site for further functionalization.
From a topological perspective, the compound exhibits characteristics of both bridged and fused ring systems, though the spiro junction creates a unique connectivity pattern that distinguishes it from traditional polycyclic systems. The molecular structure incorporates elements of conformational constraint that are particularly valuable in pharmaceutical applications, where precise three-dimensional shape is crucial for biological activity.
Historical Context in Spirocyclic Compound Research
The development of spirocyclic chemistry traces its origins to the pioneering work of Johann Friedrich Wilhelm Adolf von Baeyer, who first introduced the concept and nomenclature for spiro compounds in the late nineteenth and early twentieth centuries. Baeyer, who received the Nobel Prize in Chemistry in 1905 for his contributions to organic chemistry, established the foundational principles for understanding and naming these unique molecular architectures. His work on spirocyclic compounds was part of his broader investigations into cyclic structures and their nomenclature, which laid the groundwork for modern systematic organic chemistry.
The historical progression of spirocyclic research can be traced through several key developmental phases. The initial period, spanning from Baeyer's early work through the mid-twentieth century, focused primarily on simple carbocyclic spiro systems. The synthesis of spiropentane in 1887 by Gustavson represented one of the earliest successful preparations of a spirocyclic compound, though the structure was not definitively determined until years later. This early work established the fundamental synthetic challenges associated with creating spiro junctions and highlighted the unique properties these systems could exhibit.
| Historical Period | Key Developments | Representative Compounds | Methodological Advances |
|---|---|---|---|
| 1887-1920 | Initial discovery and structural elucidation | Spiropentane, simple spirocycles | Basic cyclization reactions |
| 1920-1960 | Expansion of synthetic methods | Spirocyclic natural products | Improved purification techniques |
| 1960-1990 | Heterocyclic spiro systems | Diazaspiro compounds | Protecting group strategies |
| 1990-Present | Pharmaceutical applications | Complex drug scaffolds | Advanced synthetic methodologies |
The evolution toward more complex heterocyclic spiro systems, such as the diazaspiro compounds exemplified by this compound, represents a significant advancement in both synthetic methodology and structural diversity. The incorporation of nitrogen atoms into spirocyclic frameworks opened new avenues for chemical reactivity and biological activity, leading to the development of numerous pharmaceutical agents containing spirocyclic motifs.
Contemporary research in spirocyclic chemistry has been driven largely by the pharmaceutical industry's recognition of these structures as privileged scaffolds for drug discovery. The unique three-dimensional architectures provided by spirocyclic systems offer advantages in terms of molecular recognition, binding selectivity, and pharmacokinetic properties. Natural products containing spirocyclic motifs have served as inspiration for synthetic efforts, with compounds ranging from simple spirolactones to complex alkaloids demonstrating the biological relevance of these structural types.
The development of protecting group strategies, particularly the use of tert-butyl carbamate groups as exemplified in this compound, has been crucial in enabling the synthesis of complex spirocyclic systems. These methodological advances have allowed chemists to construct intricate molecular architectures with precise control over regiochemistry and stereochemistry, facilitating the preparation of compounds with tailored properties for specific applications.
Properties
IUPAC Name |
tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-11-9-19(10-12-21)14-20(15-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGCOTYSXLIHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145301 | |
| Record name | 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-92-7 | |
| Record name | 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyl-2,7-diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves a multi-step synthetic process. The starting material is often a spirocyclic amine, which undergoes a series of reactions including alkylation, esterification, and cyclization to form the desired product. Common reagents used in these reactions include alkyl halides, carboxylic acids, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and halides; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its spirocyclic nature may enhance binding affinity to biological targets, making it a candidate for drug design in treating various conditions.
- Anticancer Activity :
- Neuroprotective Effects :
Organic Synthesis
- Synthesis Methodology :
- Versatility in Synthesis :
Case Studies
Mechanism of Action
The mechanism of action of Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This modulation can result in the inhibition or activation of biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Spirocyclic Core
Table 1: Structural and Physicochemical Comparison
Table 2: Hazard Profiles
Biological Activity
Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, synthesis, and relevant studies that highlight its biological activity.
- Molecular Formula : C₁₉H₂₈N₂O₂
- Molecular Weight : 316.4400 g/mol
- CAS Number : 929301-99-5
The compound features a spiro structure which is known to confer unique biological properties, particularly in the context of drug design.
Biological Activity Overview
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The specific activities of this compound have been explored in various studies.
Antimicrobial Activity
A study assessing the antimicrobial properties of related diazaspiro compounds demonstrated significant antibacterial effects against various strains, suggesting that this compound may also possess similar activities. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anticancer Potential
Research has indicated that spiro compounds may induce apoptosis in cancer cells. In vitro studies have shown that derivatives of diazaspiro compounds can inhibit tumor growth by triggering programmed cell death pathways . Further investigation into the specific mechanisms of action for this compound is warranted.
Synthesis and Derivatives
The synthesis of this compound involves several steps typically starting from readily available precursors through multi-step reactions including condensation and cyclization processes . The compound can also serve as a precursor for synthesizing RET kinase inhibitors, which are crucial in cancer therapy .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via spirocyclic ring formation using tert-butyl carbamate and benzylamine derivatives. Key intermediates are characterized using -NMR and -NMR to confirm spirocyclic geometry and substituent positioning. For example, the benzyl group’s integration in the aromatic region (~7.2–7.4 ppm) and tert-butyl protons (~1.4 ppm) are critical markers . Mass spectrometry (MS) further validates molecular weight (330.42 g/mol) and purity (≥95%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety data sheets (SDS) classify the compound as harmful if swallowed (H302), a skin irritant (H315), and a respiratory irritant (H335). Researchers should:
Q. How is the compound’s purity assessed, and what analytical methods are preferred?
Purity is evaluated via reverse-phase HPLC with UV detection (λ = 254 nm) and confirmed by -NMR integration of diagnostic peaks (e.g., tert-butyl protons). High-resolution mass spectrometry (HRMS) ensures accurate mass matching (±5 ppm) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, particularly in spirocycle formation?
Yield optimization focuses on:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)) improve benzylation efficiency .
- Temperature control : Maintaining 0–5°C during cyclization reduces side-product formation .
- Solvent choice : Dichloromethane (DCM) enhances solubility of intermediates, while THF aids in ring closure . Monitoring by TLC (R = 0.3 in 7:3 hexane:EtOAc) ensures reaction progress .
Q. What computational methods are used to predict the compound’s reactivity and pharmacological interactions?
Density Functional Theory (DFT) calculations model the spirocyclic core’s conformational flexibility, identifying reactive sites for functionalization. Molecular docking (AutoDock Vina) predicts binding to Mycobacterium tuberculosis targets (e.g., InhA enzyme), aligning with its antitubercular activity . Pharmacokinetic parameters (logP = 2.8) are estimated using QikProp, suggesting moderate blood-brain barrier permeability .
Q. How can discrepancies in biological activity data between studies be resolved?
Contradictions in efficacy (e.g., IC variations) may arise from:
- Assay conditions : Differences in bacterial strain susceptibility or culture media (e.g., Middlebrook 7H9 vs. Löwenstein-Jensen) .
- Structural analogs : Modifications to the benzyl group (e.g., para-substituted derivatives) alter steric effects and potency . Meta-analysis of dose-response curves and standardized MIC/MBC assays are recommended for cross-study validation .
Q. What crystallographic techniques are employed to resolve stereochemical ambiguities in the spirocyclic core?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement confirms absolute configuration. The spirocyclic nitrogen’s tetrahedral geometry and benzyl group orientation are critical parameters. Data collection at 100 K minimizes thermal motion artifacts, and Hooft parameters (≤0.05) validate chirality .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
